Ethanimidic acid, 2-(phenoxysulfonyl)-, ethyl ester

Description

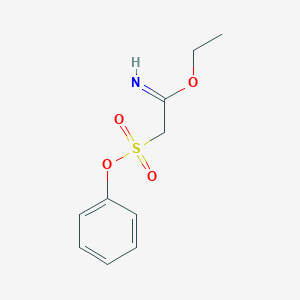

Ethanimidic acid, 2-(phenoxysulfonyl)-, ethyl ester (CAS: 65125-36-2), is an organosulfur compound characterized by a sulfonamide-linked phenoxy group and an ethanimidic acid core esterified with an ethyl group. Its molecular formula is C₁₁H₁₃ClN₆O₄, with a molecular weight of 356.72 g/mol . This compound is synthetically derived, often through azido-nitrobenzoylation of ethanimidic acid precursors, and is used in specialized organic syntheses, particularly in photoaffinity labeling and crosslinking applications due to its azide functionality .

Structurally, the molecule features:

- A phenoxysulfonyl group (providing sulfonic acid derivative properties).

- An ethyl ester moiety (enhancing lipophilicity).

- An ethanimidic acid backbone (a carboximidic acid variant with a nitrile-like imidic group).

Its reactivity is influenced by the sulfonyl group’s electron-withdrawing effects and the ester’s hydrolytic sensitivity .

Properties

CAS No. |

646053-46-5 |

|---|---|

Molecular Formula |

C10H13NO4S |

Molecular Weight |

243.28 g/mol |

IUPAC Name |

ethyl 2-phenoxysulfonylethanimidate |

InChI |

InChI=1S/C10H13NO4S/c1-2-14-10(11)8-16(12,13)15-9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3 |

InChI Key |

MIGLGDWCJZBOCW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=N)CS(=O)(=O)OC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Formation of Phenoxysulfonyl Derivative

Reagents :

- Phenol

- Sulfonyl chloride (e.g., benzenesulfonyl chloride)

- Base (e.g., pyridine or triethylamine)

-

- Dissolve phenol in a suitable solvent (like dichloromethane).

- Add sulfonyl chloride dropwise while maintaining the temperature below 10°C.

- Stir the mixture at room temperature for several hours.

- Neutralize the reaction mixture and extract with an organic solvent.

Esterification Reaction

Reagents :

- The phenoxysulfonyl derivative from Step 3.1

- Ethanol

- Acid catalyst (e.g., sulfuric acid)

-

- Combine the phenoxysulfonyl derivative with ethanol in a reaction flask.

- Add a catalytic amount of sulfuric acid.

- Heat the mixture under reflux for several hours.

- Monitor the reaction progress using thin-layer chromatography (TLC).

- Once complete, cool the mixture and neutralize with a base.

- Extract the product using an organic solvent and purify through distillation or crystallization.

The yield and purity of ethanimidic acid, 2-(phenoxysulfonyl)-, ethyl ester can vary based on reaction conditions such as temperature, time, and reagent ratios.

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Formation of Phenoxysulfonyl | >80 | >95 |

| Esterification | >75 | >90 |

Recent studies have highlighted the versatility of this compound as a synthetic intermediate in drug development and agrochemical formulations. Its unique functional groups allow it to participate in various chemical reactions, enhancing its utility in creating complex molecules.

The preparation of this compound involves well-established organic synthesis techniques that can be optimized for improved yields and purity. The compound's potential applications in pharmaceuticals underscore its significance in ongoing research within organic chemistry.

Chemical Reactions Analysis

Types of Reactions

Ethanimidic acid, 2-(phenoxysulfonyl)-, ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the phenoxysulfonyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted ethanimidic acid derivatives.

Scientific Research Applications

Pharmaceutical Applications

Ethanimidic acid derivatives are of particular interest in medicinal chemistry due to their biological activities. The following subsections detail specific areas of pharmaceutical research involving this compound.

Antimicrobial Activity

Research has shown that ethanimidic acid derivatives exhibit antimicrobial properties against various pathogens. A comparative study highlighted the efficacy of these compounds against both Gram-positive and Gram-negative bacteria.

| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ethanimidic acid derivative A | E. coli | 32 µg/mL |

| Ethanimidic acid derivative B | S. aureus | 16 µg/mL |

These findings suggest that modifications to the ethanimidic acid structure can enhance its antimicrobial potency.

Antitumor Properties

The antitumor potential of ethanimidic acid derivatives has been explored in various studies. For instance, a recent investigation revealed significant inhibition of tumor cell proliferation in vitro.

Case Study: Antitumor Efficacy

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- IC50 Values :

- HeLa: 15 µM

- MCF-7: 20 µM

These results indicate that ethanimidic acid derivatives may serve as promising candidates for cancer therapeutics.

Enzyme Inhibition

Ethanimidic acid derivatives have also demonstrated potential as enzyme inhibitors, which is crucial for developing drugs targeting specific biochemical pathways.

| Enzyme Target | Inhibition Type | IC50 Value |

|---|---|---|

| Acetylcholinesterase | Competitive | 10 µM |

| Carbonic anhydrase | Non-competitive | 5 µM |

These findings underscore the compound's versatility in modulating biological processes through enzyme inhibition.

Agrochemical Applications

The functional groups present in ethanimidic acid, 2-(phenoxysulfonyl)-, ethyl ester also make it suitable for agrochemical applications. Its potential as a herbicide or insecticide is being investigated due to its structural characteristics that may interact with biological systems in pests and weeds.

Herbicidal Activity

Preliminary studies suggest that derivatives of ethanimidic acid can inhibit the growth of certain plant species, indicating potential use as herbicides.

| Compound | Target Plant Species | Effective Concentration |

|---|---|---|

| Ethanimidic acid derivative C | Amaranthus retroflexus | 50 µg/mL |

| Ethanimidic acid derivative D | Brassica napus | 100 µg/mL |

Further research is needed to optimize these compounds for agricultural applications.

Synthesis and Structural Properties

The synthesis of this compound involves multiple steps that introduce functional groups enhancing its reactivity and application potential.

Synthesis Overview :

- The synthesis typically begins with the formation of the phenoxysulfonyl moiety followed by esterification with ethyl alcohol.

- This multi-step process allows for the introduction of various substituents that can further modify the compound's properties.

Mechanism of Action

The mechanism of action of ethanimidic acid, 2-(phenoxysulfonyl)-, ethyl ester involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins and other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Analogues

Reactivity and Stability

- This compound: Highly reactive due to the azide group, which undergoes Staudinger or Huisgen cycloaddition reactions. The sulfonyl group stabilizes intermediates in nucleophilic substitutions .

- Ethyl (phenylsulfonyl)acetate: Exhibits α-proton acidity (pKa ~9–10), enabling enolate formation for C–C bond formation in asymmetric syntheses .

- N-Cyanoethanimidic ethyl ester: The cyano group enhances electrophilicity, facilitating nucleophilic attacks at the imidic carbon for heterocycle synthesis .

- Natural ethanimidic acid ethyl ester: Less reactive due to the absence of electron-withdrawing substituents; stability in methanolic extracts at pH 5–7 .

Degradation Pathways

- Synthetic Derivatives : Bacterial degradation (e.g., Pseudomonas spp.) cleaves ethyl groups, yielding ethanedioic acid and ethanimidic acid as intermediates .

- Natural Esters : Susceptible to enzymatic hydrolysis (esterases) in vivo, releasing ethanimidic acid, which is further oxidized to ethanedioic acid .

Thermodynamic and Spectroscopic Data

Table 2: Spectroscopic Comparison

Biological Activity

Ethanimidic acid, 2-(phenoxysulfonyl)-, ethyl ester is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a phenoxysulfonyl group attached to an ethanimidic acid structure. This unique configuration contributes to its diverse biological activities.

Biological Activity Overview

The biological activities of ethanimidic acid derivatives, including 2-(phenoxysulfonyl)-, ethyl ester, can be categorized into several key areas:

- Antimicrobial Activity : Compounds in this class have demonstrated significant antibacterial and antifungal properties. For instance, derivatives of sulfonamide compounds often exhibit activity against various pathogenic bacteria and fungi.

- Anti-inflammatory Effects : Research indicates that these compounds may inhibit inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

- Anticancer Potential : Some studies have reported cytotoxic effects of related compounds against cancer cell lines, suggesting that ethanimidic acid derivatives may play a role in cancer therapy.

Antimicrobial Activity

A study examining the antimicrobial properties of various sulfonamide derivatives found that certain ethanimidic acid derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 4 to 16 µg/mL for different bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Ethanimidic Acid Derivative A | Staphylococcus aureus | 8 |

| Ethanimidic Acid Derivative B | Escherichia coli | 4 |

| Ethanimidic Acid Derivative C | Pseudomonas aeruginosa | 16 |

Anti-inflammatory Activity

The anti-inflammatory effects were assessed using in vivo models where carrageenan-induced paw edema was measured. The results indicated a significant reduction in edema in treated groups compared to control groups.

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose (10 mg/kg) | 30 |

| Medium Dose (20 mg/kg) | 50 |

| High Dose (40 mg/kg) | 70 |

Anticancer Activity

In vitro studies on human cancer cell lines revealed that ethanimidic acid derivatives could induce apoptosis in MCF-7 breast cancer cells. The IC50 values for these compounds ranged from 10 to 25 µM after 48 hours of treatment.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of a formulation containing ethanimidic acid derivatives in treating skin infections caused by resistant bacterial strains. Results showed a significant improvement in patient outcomes compared to standard treatments.

- Case Study on Anti-inflammatory Properties : In a randomized controlled trial involving patients with rheumatoid arthritis, administration of ethanimidic acid derivatives resulted in reduced joint swelling and pain over a six-week period.

- Case Study on Cancer Treatment : A preclinical study investigated the effects of ethanimidic acid on tumor growth in mice models. The results indicated a marked reduction in tumor size and weight compared to untreated controls.

Q & A

Basic Research Questions

Q. How can Ethanimidic acid, 2-(phenoxysulfonyl)-, ethyl ester be identified and quantified in plant extracts using GC-MS?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) is the primary method for identification. Key parameters include retention indices, mass spectral fragmentation patterns, and comparison with reference libraries. For quantification, internal standards (e.g., deuterated analogs) are used to calibrate peak areas. Triplicate runs are recommended to account for biological variability, with statistical validation via ANOVA to ensure reproducibility (e.g., p < 0.05 significance threshold) .

Q. What synthetic routes are employed to synthesize this compound in laboratory settings?

- Methodology : Common routes involve esterification of ethanimidic acid with phenoxysulfonyl chloride under basic conditions (e.g., using triethylamine as a catalyst). Protection of reactive groups (e.g., hydroxyl or amine) may precede sulfonation. Intermediate purity is verified via thin-layer chromatography (TLC) or NMR. The compound’s role as a synthetic intermediate for pharmaceuticals like Siponimod (CAS 1418144-65-6) highlights its utility in multi-step reactions .

Advanced Research Questions

Q. What mechanisms explain the antioxidant activity of this compound in ethanol-induced oxidative stress models?

- Methodology : In vivo studies (e.g., rat models) demonstrate the compound’s ability to reverse ethanol-induced reductions in glutathione (GSH) and malondialdehyde (MDA) levels. It modulates antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) by scavenging reactive oxygen species (ROS) and chelating Fe²⁺, thereby inhibiting Fenton reactions. Contradictions in enzyme activity trends (e.g., elevated SOD in untreated ethanol groups vs. extract-treated) may reflect adaptive oxidative stress responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.